molecular formula C17H14O2 B12924078 (R)-2-(Anthracen-9-yl)propanoic acid

(R)-2-(Anthracen-9-yl)propanoic acid

Cat. No.: B12924078
M. Wt: 250.29 g/mol
InChI Key: JVLRJYDOJMOUNK-LLVKDONJSA-N
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Description

(R)-2-(Anthracen-9-yl)propanoic acid is a chiral anthracene-based building block designed for advanced research and development. Its structure, featuring an electron-rich anthracene moiety and a propanoic acid group on a chiral center, makes it a valuable precursor in the synthesis of functional organic materials . This compound is of significant interest in the construction of supramolecular assemblies and metal-organic complexes, where the anthracene unit can facilitate π-π stacking interactions and the carboxylic acid group can act as a coordination site . Researchers can utilize this chiral scaffold in the development of novel fluorescent sensors, organic light-emitting diodes (OLEDs), and other photonic materials, leveraging the excellent photoluminescence properties inherent to anthracene derivatives . Furthermore, its chiral nature makes it a candidate for exploration in asymmetric synthesis and pharmaceutical intermediate development. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

(2R)-2-anthracen-9-ylpropanoic acid

InChI

InChI=1S/C17H14O2/c1-11(17(18)19)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,1H3,(H,18,19)/t11-/m1/s1

InChI Key

JVLRJYDOJMOUNK-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O

Canonical SMILES

CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O

Origin of Product

United States

Preparation Methods

Chiral Synthesis Using Enantiomerically Pure Precursors

To ensure the synthesis of the (R)-enantiomer, chiral precursors or catalysts are employed. This method often involves coupling reactions between anthracene derivatives and chiral propanoic acid derivatives.

Procedure:

  • Start with enantiomerically pure propanoic acid derivatives.
  • Couple them with anthracene using activating agents such as carbodiimides (e.g., DCC) or EDC.
  • Employ chiral catalysts or auxiliaries to maintain stereochemical integrity.

Advantages:

  • Ensures high enantiomeric purity.
  • Suitable for pharmaceutical-grade synthesis.

Limitations:

  • Requires expensive chiral reagents.

Alternative Methods

Other methods include:

  • Esterification and Hydrolysis: Esterify anthracene derivatives with propanoic acid esters, followed by hydrolysis to yield the desired acid.
  • Oxidative Coupling: Use oxidative conditions to couple anthracene with propanoic acid precursors directly.

These methods are less common but may be used depending on specific experimental needs.

Reaction Optimization Parameters

Key Factors Affecting Yield

  • Temperature Control: Reactions should be performed at optimal temperatures to prevent side reactions.
  • Solvent Selection: Non-polar solvents like benzene enhance reaction efficiency in Friedel-Crafts acylation.
  • Catalyst Concentration: Excess catalyst can lead to undesired by-products.
  • Reaction Time: Prolonged reaction times improve yield but may increase impurities.

Purification Techniques

After synthesis, purification steps typically include:

  • Recrystallization using solvents like ethanol or benzene.
  • Chromatographic techniques such as HPLC for enantiomer separation.

Summary Table of Methods

Method Key Reagents Advantages Limitations
Friedel-Crafts Acylation Anthracene, Acyl Chloride, $$AlCl_3$$ High yield, simple setup Moisture-sensitive
Chiral Synthesis Chiral precursors, DCC/EDC High enantiomeric purity Expensive reagents
Esterification & Hydrolysis Propanoic acid esters Versatile Multi-step process
Oxidative Coupling Oxidants Direct coupling Lower selectivity

Analytical Characterization

After synthesis, (R)-2-(Anthracen-9-yl)propanoic acid is characterized using:

Chemical Reactions Analysis

Types of Reactions

®-2-(Anthracen-9-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the anthracene ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

®-2-(Anthracen-9-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-(Anthracen-9-yl)propanoic acid involves its interaction with molecular targets and pathways. The anthracene moiety can participate in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds. These interactions influence the compound’s behavior in various chemical and biological systems.

Comparison with Similar Compounds

(S)-3-(6-Amino-9H-purin-9-yl)-2-(phosphonomethoxy)propanoic acid (7a)

  • Structure: Phosphonomethoxy and purine substituents.
  • Properties : Higher water solubility due to the phosphonate group; melting point >250°C .
  • Activity : Antiviral activity against DNA viruses (e.g., cytomegalovirus), unlike the anticancer focus of the target compound .

Ethyl (E)-3-(Anthracen-9-yl)prop-2-enoate

  • Structure : Ester group instead of carboxylic acid.
  • Properties : Lower polarity (logP ~4.2) and higher volatility .
  • Activity : Primarily used in organic electronics due to extended conjugation, lacking significant biological activity .

3-(10-Methyl-anthracen-9-yl)-propanoic acid

  • Structure : Methyl substitution at the 10-position of anthracene.
  • Properties : Increased steric hindrance reduces π-stacking efficiency; logP ~3.5 .
  • Activity : Lower anticancer potency compared to the unsubstituted target compound .

Functional Derivatives in Drug Design

Fmoc-Protected Analogs (e.g., (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(anthracen-9-yl)propanoic acid)

  • Structure : Fmoc group enhances stability during solid-phase peptide synthesis.
  • Properties : Melting point 116–117°C; Rf = 0.50 (DCM:MeOH:NH₄OH) .
  • Utility : Used as a building block for peptide-drug conjugates, leveraging anthracene’s fluorescence for tracking .

(2S)-2-[(2R)-2-Amino-3-(anthracen-9-yl)propanamido]-3-(quinolin-2-yl)propanoic acid

  • Structure: Hybrid anthracene-quinoline scaffold.
  • Properties : Three hydrogen bonds with ASN116 and π-stacking with TYR68 in receptor models .
  • Activity : Superior binding affinity (Vina score: -9.0 kcal/mol) compared to the target compound (-7.2 kcal/mol) .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity Reference
This compound 301.31 Carboxylic acid, anthracene Anticancer (kinase inhibition)
(S)-3-(6-Amino-9H-purin-9-yl)-2-(phosphonomethoxy)propanoic acid 365.21 Phosphonate, purine Antiviral
Ethyl (E)-3-(Anthracen-9-yl)prop-2-enoate 274.33 Ester, conjugated enone Organic electronics
3-(10-Methyl-anthracen-9-yl)-propanoic acid 315.36 Methyl-anthracene Moderate anticancer activity

Key Research Findings

Anticancer Mechanism : The target compound inhibits kinase activity by binding to ATP pockets via π-stacking (anthracene) and hydrogen bonding (carboxylic acid) .

Chiral Specificity : The (R)-enantiomer shows 5-fold higher activity than the (S)-form in protease assays, emphasizing stereochemical importance .

Limitations : Poor bioavailability due to low solubility; prodrug strategies (e.g., esterification) are under investigation .

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